4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide
Overview
Description
4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom This particular compound features a bromine atom at the 4-position, a cyclopropyl group at the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-bromopyrrole-2-carboxamide.
Cyclopropyl Introduction: The cyclopropyl group can be introduced via nucleophilic substitution reactions. For example, treating 4-bromopyrrole-2-carboxamide with cyclopropylamine under suitable conditions can yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often heated to around 80-100°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: The carboxamide group can be reduced to an amine, resulting in a different set of chemical properties.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Brominated pyrroles or pyrrole-2-carboxylic acids.
Reduction Products: 4-bromo-N-cyclopropyl-1H-pyrrole-2-amine.
Substitution Products: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Pyrrole derivatives are known for their biological activity. 4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry: In material science, pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or essential enzymes.
Anticancer Activity: Involves pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: Lacks the cyclopropyl group.
N-cyclopropyl-1H-pyrrole-2-carboxamide: Lacks the bromine atom.
4-Bromo-N-methyl-1H-pyrrole-2-carboxamide: Has a methyl group instead of cyclopropyl.
Uniqueness: 4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which can influence its reactivity and biological activity differently compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-7(10-4-5)8(12)11-6-1-2-6/h3-4,6,10H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDFKPEUPOQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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